
Potassium 5-bromo-2-isonicotinoyltrifluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium 5-bromo-2-isonicotinoyltrifluoroborate is a chemical compound with the molecular formula C6H3BBrF3KNO and a molecular weight of 291.90 g/mol . This compound is part of the potassium acyltrifluoroborates (KATs) family, which are known for their stability and reactivity in various chemical reactions .
Preparation Methods
Potassium 5-bromo-2-isonicotinoyltrifluoroborate can be synthesized through a series of chemical reactions involving the appropriate starting materials. The synthetic route typically involves the reaction of 5-bromo-2-isonicotinic acid with potassium trifluoroborate under specific conditions . The reaction conditions often include the use of solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product .
Chemical Reactions Analysis
Potassium 5-bromo-2-isonicotinoyltrifluoroborate undergoes various types of chemical reactions, including substitution and amide bond formation . Common reagents used in these reactions include hydroxylamines, which react with the compound to form amide bonds under aqueous conditions . The major products formed from these reactions are stable amide compounds, which are useful in various chemical applications .
Scientific Research Applications
Potassium 5-bromo-2-isonicotinoyltrifluoroborate has several scientific research applications. In chemistry, it is used as a reagent for rapid, chemoselective amide bond formations with hydroxylamines . These reactions proceed under aqueous conditions without the need for coupling reagents or protecting groups, making them efficient and environmentally friendly . In biology and medicine, the compound’s ability to form stable amide bonds makes it valuable for the synthesis of biologically active molecules and pharmaceuticals . In industry, it is used in the production of various chemical products and materials .
Mechanism of Action
The mechanism of action of potassium 5-bromo-2-isonicotinoyltrifluoroborate involves its reactivity with hydroxylamines to form amide bonds . The molecular targets and pathways involved in this process include the activation of the acyltrifluoroborate group, which facilitates the formation of the amide bond under aqueous conditions . This mechanism is highly efficient and selective, making it a valuable tool in chemical synthesis .
Comparison with Similar Compounds
Potassium 5-bromo-2-isonicotinoyltrifluoroborate is unique among similar compounds due to its stability and reactivity in amide bond formation . Similar compounds include potassium 5-fluoro-2-isonicotinoyltrifluoroborate and potassium 2-chloroisonicotinoyltrifluoroborate, which also belong to the potassium acyltrifluoroborates family . These compounds share similar properties and applications but differ in their specific reactivity and stability profiles .
Properties
Molecular Formula |
C6H3BBrF3KNO |
|---|---|
Molecular Weight |
291.90 g/mol |
IUPAC Name |
potassium;(5-bromopyridin-2-yl)-difluoroboranylmethanone;fluoride |
InChI |
InChI=1S/C6H3BBrF2NO.FH.K/c8-4-1-2-5(11-3-4)6(12)7(9)10;;/h1-3H;1H;/q;;+1/p-1 |
InChI Key |
CABYIEFDRQBXJN-UHFFFAOYSA-M |
Canonical SMILES |
B(C(=O)C1=NC=C(C=C1)Br)(F)F.[F-].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-14-hydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-10-carbaldehyde](/img/structure/B12057257.png)
![trisodium;[(2R,3S,4S,5R)-3,4,5-trihydroxy-5-[[hydroxy(oxido)phosphoryl]oxymethyl]oxolan-2-yl]methyl phosphate;octahydrate](/img/structure/B12057270.png)


![6,12-Bis(2,4,6-trimethylphenyl)indeno[1,2-b]fluorene](/img/structure/B12057290.png)
![7-(4-ethylphenyl)-1,3-dimethyl-8-(4-methylphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B12057293.png)
![3-(3,6-diiodo-9H-carbazol-9-yl)-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}propanehydrazide](/img/structure/B12057306.png)
![2-(5,6-Dihydro-11H-benzo[a]carbazol-11-yl)ethyl 4-methylbenzenesulfonate](/img/structure/B12057315.png)
![Bis(chlorogold(I))[1,1'-bis(diphenylphosphino)ferrocene]](/img/structure/B12057319.png)


![5-(2-furyl)-4-{[(E)-(2-methoxy-1-naphthyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B12057336.png)

